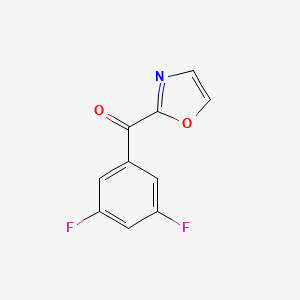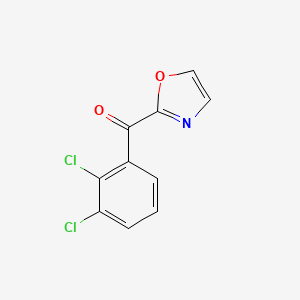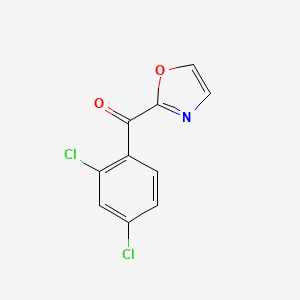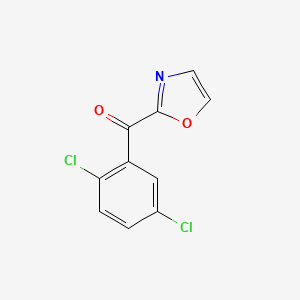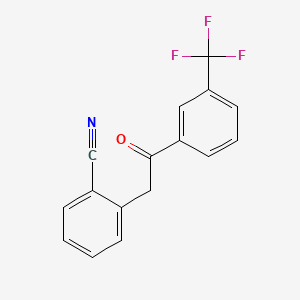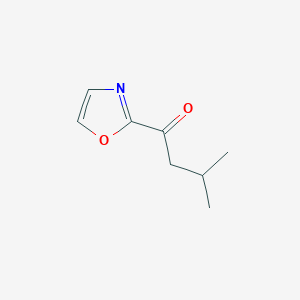
2-(3-Methylbutyryl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylbutyryl)oxazole is a heterocyclic organic compound that features an oxazole ring substituted with a 3-methylbutyryl group. Oxazoles are a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry . The presence of both oxygen and nitrogen atoms in the oxazole ring contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbutyryl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbutyryl chloride with 2-aminoethanol, followed by cyclization under acidic conditions to form the oxazole ring . Another approach involves the use of tosylmethylisocyanides (TosMICs) in the van Leusen oxazole synthesis, which provides a versatile route to various oxazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of magnetic nanocatalysts has been explored to enhance the efficiency and eco-friendliness of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Methylbutyryl)oxazole undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can lead to the formation of oxazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Oxazolone derivatives.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
2-(3-Methylbutyryl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylbutyryl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring’s ability to form non-covalent interactions, including hydrogen bonding and π-π stacking, allows it to bind effectively to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Oxazole: The parent compound with a simple oxazole ring.
Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.
Oxazoline: A reduced form of oxazole with a saturated ring.
Uniqueness: 2-(3-Methylbutyryl)oxazole is unique due to the presence of the 3-methylbutyryl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold in medicinal chemistry .
Propiedades
IUPAC Name |
3-methyl-1-(1,3-oxazol-2-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(2)5-7(10)8-9-3-4-11-8/h3-4,6H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFDVWRJXRUCHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=NC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642056 |
Source


|
| Record name | 3-Methyl-1-(1,3-oxazol-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-16-5 |
Source


|
| Record name | 3-Methyl-1-(2-oxazolyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-(1,3-oxazol-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

